molecular formula C17H20N2O2S B076312 Dioxopromethazine CAS No. 13754-56-8

Dioxopromethazine

Cat. No. B076312
CAS RN: 13754-56-8
M. Wt: 316.4 g/mol
InChI Key: FDXKCOBAFGSMDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dioxopromethazine and related compounds involves complex chemical processes, including tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This method has demonstrated a significant degree of stereoselectivity, with the Z isomers being formed preferentially or exclusively, as confirmed by X-ray diffraction analysis (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of Dioxopromethazine and similar compounds is characterized by intricate arrangements, such as the presence of benzoxazine moieties. The structural elucidation often involves sophisticated techniques like Fourier transform infrared spectroscopy and proton nuclear magnetic resonance spectroscopy, revealing the unique configurations that underpin their chemical behavior (Kiskan, Yagcı, & Ishida, 2008).

Chemical Reactions and Properties

Dioxopromethazine undergoes a variety of chemical reactions, each of which highlights its reactive nature and potential for forming diverse chemical structures. For instance, novel synthesis methods have led to the creation of red-colouring photochromic spirooxazine derivatives, showcasing the compound's versatile reactivity and utility in developing photochromic materials (York & Evans, 2010).

Physical Properties Analysis

The physical properties of Dioxopromethazine, including its thermal behavior and material characteristics, have been a subject of extensive study. Research has demonstrated the synthesis of high molecular weight polyetheresters containing thermally curable benzoxazine units, indicating the compound's stability and utility in creating durable polymeric materials (Kiskan, Yagcı, & Ishida, 2008).

Chemical Properties Analysis

The chemical properties of Dioxopromethazine are defined by its reactivity and the potential for interaction with various chemical agents. Studies have explored its participation in copper-catalyzed domino ring opening and Goldberg coupling cyclization, revealing its capacity for forming complex chemical structures with high efficiency (Rao, Naidu, & Sekar, 2009).

Scientific Research Applications

1. Enantiomeric Separation and Pharmacokinetics

  • Summary of Application: DPZ is used as a racemic drug to cure respiratory illness. A reliable, specific, and rapid enantioselective HPLC-MS/MS method has been established and fully validated for the quantification of R- and S-DPZ in rat plasma .
  • Methods of Application: After plasma alkalization with 1 M Na2CO3, DPZ enantiomers and diphenhydramine (IS) were extracted using ethyl acetate .
  • Results: It was found that significant differences exist between the main PK parameters of R- and S-DPZ, indicating the pharmacokinetic behaviors of DPZ enantiomers in rats were stereoselective .

2. Interaction with Human Serum Albumin

  • Summary of Application: The interaction between DPZ and human serum albumin (HSA), in vitro, was investigated .
  • Methods of Application: The interaction was investigated by means of fluorescence, absorption and circular dichroism (CD) spectroscopy .
  • Results: The results indicate that DPZ has a strong ability to quench the intrinsic fluorescence of HSA through a static quenching mechanism .

3. Arylation of Aromatic Amines

  • Summary of Application: The catalytic system formed by the cupric salt and N-methyl-pyrrol-2-amide during the reaction had an effect on promoting the arylation of aromatic amines .
  • Methods of Application: The temperature of the reaction was 90°C .
  • Results: The catalytic system had an effect on promoting the arylation of aromatic amines, fatty amines, and ammonia water .

4. Interaction with β-cyclodextrin and Bovine Serum Albumin

  • Summary of Application: The interaction of DPZ with β-cyclodextrin (β-CD) and bovine serum albumin (BSA) were investigated .
  • Methods of Application: The interaction was investigated by fluorescence quenching method .
  • Results: It was shown that DPZ has quite a strong ability to quench the fluorescence launching from BSA by reacting with it and forming a certain kind of new compound .

Safety And Hazards

When handling Dioxopromethazine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXKCOBAFGSMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929821
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioxopromethazine

CAS RN

13582-96-2, 13754-56-8, 13582-97-3
Record name 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (-)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13582-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxopromethazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13754-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (+)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13582-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxopromethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOXOPROMETHAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OOT1MR6XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
263
Citations
Y Li, C Wang, J Sun, Y Zhou, T You, E Wang… - Analytica chimica …, 2005 - Elsevier
The paper presents a rapid method for the determination of dioxopromethazine hydrochloride (DPZ), an antihistamine drug, by the capillary electrophoresis with …
Number of citations: 41 www.sciencedirect.com
J Lun, W Zhang, Y Zhao, Y Song, X Guo - Journal of Pharmaceutical …, 2021 - Elsevier
Dioxopromethazine (DPZ) is a popular phenothiazine antihistamine that is widely used as a racemic drug in clinical to cure respiratory illness. In our work, a reliable, specific, and rapid …
Number of citations: 2 www.sciencedirect.com
L He, X Wang, B Liu, J Wang, Y Sun - Journal of solution chemistry, 2012 - Springer
The interaction between dioxopromethazine hydrochloride (DPZ) and human serum albumin (HSA), in vitro, was investigated by means of fluorescence, absorption and circular …
Number of citations: 2 link.springer.com
F Yang, K Zhou, Y Lu, H Yoshida, H Yang - International Journal of …, 2019 - Elsevier
Promethazine sulfoxide (PMZSO), dioxopromethazine (DOPMZ) and demethylpromethazine (DMPMZ) are all the main metabolites of promethazine (PMZ) in vivo. DMPMZ has only one …
Number of citations: 6 www.sciencedirect.com
P Mikuš, I Valášková, E Havránek - Journal of pharmaceutical and …, 2003 - Elsevier
… of phenothiazine antihistaminic, dioxopromethazine, in commercial pharmaceutical … present in the preparation (dioxopromethazine enantiomers, phenylephrine) were based on …
Number of citations: 24 www.sciencedirect.com
S Schauder - American Journal of Contact Dermatitis, 1998 - Elsevier
… of dioxopromethazine inducing this phenomenon. Objective : A housewife used 0.5% dioxopromethazine in … Photopatch testing was performed with Prothanon gel, dioxopromethazine …
Number of citations: 7 www.sciencedirect.com
HX Zhang, X Huang, M Zhang - Journal of fluorescence, 2008 - Springer
The interaction of dioxopromethazine (DOPM) with β-cyclodextrin (β-CD) and bovine serum albumin (BSA) were investigated by fluorescence quenching method. It was shown that …
Number of citations: 60 link.springer.com
X Li, B Song, B Yuan, J Sun, T You - Chromatographia, 2009 - Springer
Capillary electrophoresis coupled with electrochemiluminescence detection was developed for the separation and determination of dioxopromethazine hydrochloride (DPZ) …
Number of citations: 14 link.springer.com
QS Li, ZM Yi, MG Su, S Wang… - Journal of Chemical & …, 2008 - ACS Publications
The solubilities of dioxopromethazine hydrochloride (DPZ) in water, acetic acid, ethanol, methanol, N,N-dimethylformamide, N-methyl ketopyrrolidide, and acetone between (278 and …
Number of citations: 14 pubs.acs.org
LL He, X Wang, B Liu, J Wang, YG Sun, SK Xu - Journal of fluorescence, 2011 - Springer
The bovine serum albumin (BSA) was selected as a target molecule, the sonodynamic damage to protein in the presence of dioxopromethazine hydrochloride (DPZ) and its mechanism …
Number of citations: 7 link.springer.com

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